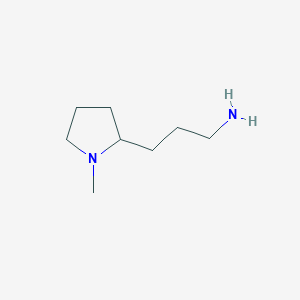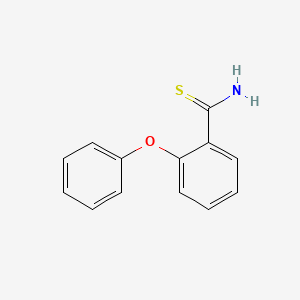![molecular formula C10H12O4S B15322124 3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
3-[2-(Methylsulfonyl)phenyl]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methylsulfonyl)phenyl]propanoic Acid is an organic compound with a molecular structure that includes a methylsulfonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfonyl)phenyl]propanoic Acid typically involves the introduction of a methylsulfonyl group to a phenyl ring followed by the addition of a propanoic acid group. One common method involves the sulfonation of a phenylpropanoic acid derivative using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Methylsulfonyl)phenyl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
3-[2-(Methylsulfonyl)phenyl]propanoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(Methylsulfonyl)phenyl]propanoic Acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound may also interact with other cellular targets, leading to a range of biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
3-[2-(Methylsulfonyl)phenyl]propanoic Acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methylsulfonyl group with a propanoic acid moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H12O4S |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
3-(2-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4S/c1-15(13,14)9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Clave InChI |
CCQBQVYPUQAXBK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


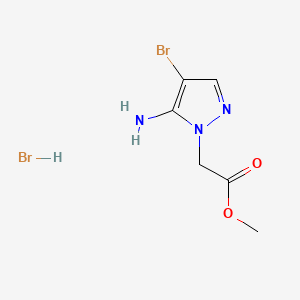
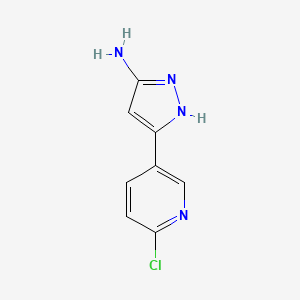

![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)

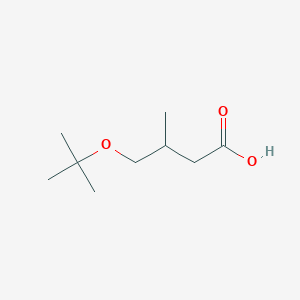
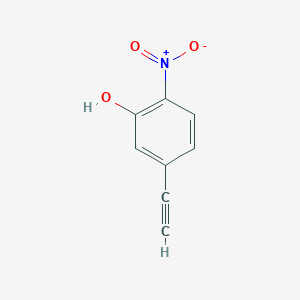

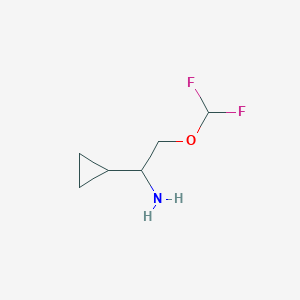

![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
